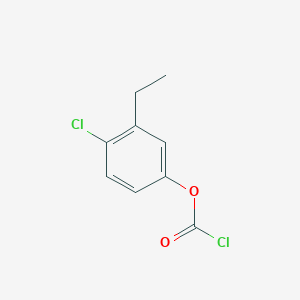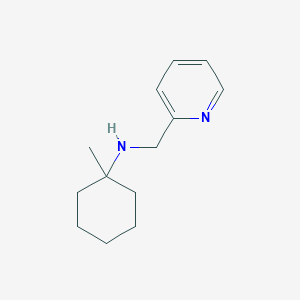![molecular formula C11H15F2NO B13289660 4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13289660.png)
4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 2,6-difluorobenzylamine with butan-2-ol under specific conditions. The reaction is often carried out in the presence of a catalyst and may require controlled temperatures to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to achieve high efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors, while the butanol backbone may facilitate cellular uptake. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-{[(2,6-Difluorophenyl)methyl]amino}cyclohexan-1-ol: Similar in structure but with a cyclohexane ring instead of a butanol backbone.
2,6-Difluorobenzylamine: Shares the difluorophenyl group but lacks the butanol moiety.
Uniqueness
4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol is unique due to its specific combination of a difluorophenyl group and a butanol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
4-[(2,6-difluorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15F2NO/c1-8(15)5-6-14-7-9-10(12)3-2-4-11(9)13/h2-4,8,14-15H,5-7H2,1H3 |
InChI Key |
JHASUROHZORHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=C(C=CC=C1F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


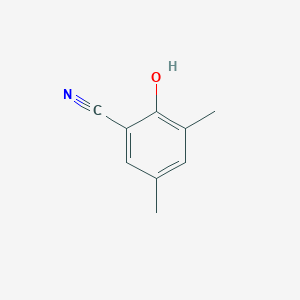




![3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13289624.png)
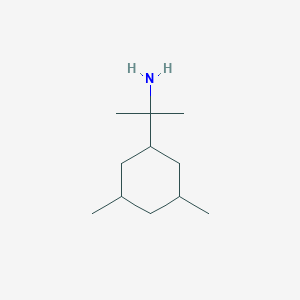
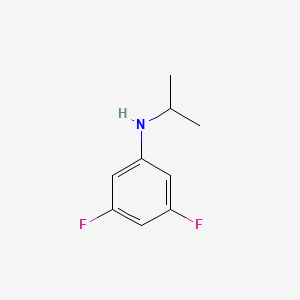
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine](/img/structure/B13289642.png)
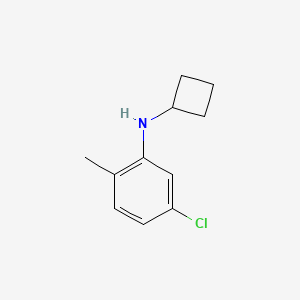
![2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine](/img/structure/B13289653.png)

